2-(4-Aminophenyl)-1,3,2-dithiarsinane
Description
Properties
CAS No. |
256348-71-7 |
|---|---|
Molecular Formula |
C9H12AsNS2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-(1,3,2-dithiarsinan-2-yl)aniline |
InChI |
InChI=1S/C9H12AsNS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7,11H2 |
InChI Key |
WONBTYJJKXSAKA-UHFFFAOYSA-N |
SMILES |
C1CS[As](SC1)C2=CC=C(C=C2)N |
Canonical SMILES |
C1CS[As](SC1)C2=CC=C(C=C2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-aminophenyl)-1,3,2-dithiarsinane PAO-PDT |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
This compound features a thiadiazole ring with a 4-chlorophenyl group. Unlike this compound, it lacks arsenic but shares sulfur-rich chemistry. Thiadiazoles are known for antibacterial and antifungal properties, with the chlorine substituent enhancing electrophilicity and membrane penetration . The arsenic-containing analog may exhibit broader reactivity due to arsenic’s metalloid character.
2-(4-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
This isoindole-dione derivative replaces the arsenic-sulfur ring with a fused aromatic system. Its planar structure facilitates π-π stacking interactions, useful in materials science, whereas the dithiarsinane’s non-planar ring may favor coordination chemistry or catalysis .
Mannich Base Derivatives
Mannich bases derived from 3,4-dihydroquinazolines or benzothiazoles (e.g., 2-(substituted phenyl sulfonamido)-6-substituted benzothiazoles) highlight the importance of the 4-aminophenyl group in modulating bioactivity. These compounds often show enhanced solubility and antibacterial efficacy compared to non-Mannich analogs . The dithiarsinane’s arsenic center could enable unique binding modes in enzyme inhibition, though this remains speculative without direct data.
Preparation Methods
Synthesis Strategies and Reaction Pathways
Core Synthesis Approaches
The preparation of 2-(4-aminophenyl)-1,3,2-dithiarsinane can be broadly categorized into two methodologies:
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Thiourea-Based Cyclization | (1) Synthesis of 4-aminophenylarsine oxide precursor (2) Reaction with thiourea derivatives (3) Cyclization to form dithiarsinane |
High yield, controlled stoichiometry | Requires anhydrous conditions |
| Direct Arsenic-Thiol Coupling | (1) Activation of arsenic trichloride (2) Nucleophilic substitution with 4-aminophenylthiol (3) Intermolecular cyclization |
Simplified steps, cost-effective | Sensitive to moisture and oxidation |
Thiourea-Based Cyclization
This method leverages the reactivity of thiourea with arsenic intermediates. A representative protocol involves:
- Preparation of 4-Aminophenylarsine Oxide :
- Thiourea Conjugation :
- Reaction of 4-aminophenylarsine oxide with thiourea in a polar solvent (e.g., ethanol or DMF) under reflux.
- Cyclization occurs via nucleophilic attack of the thiol group on the arsenic center, forming the 1,3,2-dithiarsinane ring.
Example Reaction Scheme :
$$ \text{4-Aminophenyl-As=O} + \text{SC(NH}2\text{)}2 \xrightarrow{\text{EtOH, Δ}} \text{this compound} + \text{Byproducts} $$
Direct Arsenic-Thiol Coupling
This approach avoids intermediates like arsenic oxides, reducing steps but requiring precise stoichiometric control:
- Activation of Arsenic Trichloride :
- Treatment with a Lewis acid (e.g., AlCl₃) to enhance electrophilicity.
Nucleophilic Substitution :
- Reaction with 4-aminophenylthiol (HS-C₆H₄-NH₂) in anhydrous THF or dichloromethane.
- Sequential substitution of two chloride ligands on AsCl₃ by thiol groups.
Cyclization :
- Intramolecular attack of the amino group on the arsenic center to form the dithiarsinane ring.
Key Challenges :
- Moisture Sensitivity : Arsenic trichloride and intermediates hydrolyze readily, necessitating inert atmospheres.
- Steric Hindrance : Bulky substituents may hinder cyclization efficiency.
Reaction Mechanisms and Kinetics
Nucleophilic Substitution at Arsenic Centers
The reaction kinetics for arsenic-thiol coupling follow a two-step mechanism :
- Coordination of Thiol to Arsenic :
- The thiol group acts as a nucleophile, replacing a chloride ligand on AsCl₃.
- Rate-determining step due to bond cleavage in As-Cl.
- Cyclization via Intramolecular Attack :
- The amino group on the 4-aminophenyl ring attacks the arsenic center, forming the five-membered dithiarsinane ring.
- Driven by entropy gain from ring closure.
Rate Law :
$$ \text{Rate} = k[\text{AsCl}3][\text{HS-C}6\text{H}4\text{-NH}2]^2 $$
(Assuming second-order dependence on thiol concentration)
Influence of Solvent and Temperature
| Factor | Effect on Yield | Optimal Conditions |
|---|---|---|
| Solvent | Polar aprotic > Protic | DMF, THF, or DCM |
| Temperature | Higher temps accelerate reaction but risk decomposition | 60–80°C (reflux conditions) |
| Catalyst | Lewis acids enhance electrophilicity | AlCl₃ (0.1–0.5 eq) |
Characterization and Analytical Techniques
Spectroscopic Methods
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Absorption bands at ~3400 cm⁻¹ (N-H, S-H), 1600–1500 cm⁻¹ (C=N), 700–600 cm⁻¹ (As-S) |
| ¹H NMR | Peaks at δ 7.0–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (NH₂), δ 1.5–2.0 ppm (SH) |
| XRD | Crystalline structure analysis (if solid-state form is isolated) |
Mass Spectrometry
- ESI-MS : Molecular ion peak at m/z 242 (M⁺) for C₈H₁₀AsNS₂.
- Fragmentation : Loss of NH₃ (m/z 225) or H₂S (m/z 214).
Comparative Analysis of Synthesis Routes
| Parameter | Thiourea-Based | Direct Coupling |
|---|---|---|
| Yield | 80–95% | 70–85% |
| Purity | High (single-step cyclization) | Moderate (side products) |
| Cost | Moderate (thiourea cost) | Low (cheap AsCl₃) |
| Complexity | Multi-step | Simplified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Aminophenyl)-1,3,2-dithiarsinane, and how can purity be validated?
- Methodology : Begin with cyclocondensation reactions involving arsenic precursors and aminophenyl thiols. For example, iodine-catalyzed trituration (similar to benzothiazole synthesis) can promote cyclization under mild conditions . Post-synthesis, validate purity via TLC (e.g., toluene:ethyl acetate:formic acid, 5:4:1) and confirm structure using -NMR, -NMR, and IR spectroscopy. Elemental analysis and mass spectrometry are critical for new compounds .
Q. How does the six-membered dithiarsinane ring influence cytotoxicity compared to five-membered analogs?
- Data : Comparative studies show that the six-membered 1,3,2-dithiarsinane ring enhances cytotoxicity. For instance, compound 2 (six-membered) exhibited IC values of 0.82–11.05 µM against HCT-116, HepG2, and Hela cells, outperforming five-membered analogs by 2–3× .
- Analysis : The larger ring size may improve binding to cellular targets (e.g., thioredoxin reductase) by optimizing steric and electronic interactions .
Q. What characterization techniques are essential for confirming the structure of arsenic-containing heterocycles?
- Protocol : Use multi-nuclear NMR (, , ) to resolve arsenic coordination environments. IR spectroscopy identifies As-S and As-N bonds (500–600 cm). For crystalline derivatives, X-ray diffraction provides definitive structural proof .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Case Study : Compound 2 showed IC of 0.82 µM (HCT-116) vs. 11.05 µM (Hela). To address variability:
- Experimental Design : Use standardized cell viability assays (e.g., MTT) with triplicate replicates.
- Controls : Include positive controls (e.g., cisplatin) and normalize to cell line doubling times.
- Mechanistic Follow-Up : Perform target engagement assays (e.g., thioredoxin reductase inhibition) to confirm on-target effects .
Q. What reaction mechanisms govern the selectivity of 1,3,2-dithiarsinane in cross-coupling or redox modulation?
- Insights : The arsenic center in 1,3,2-dithiarsinane undergoes reversible redox transitions (As ↔ As), enabling interactions with thiol-rich enzymes like thioredoxin reductase. Reaction selectivity is influenced by solvent polarity (e.g., DMSO stabilizes As) and ligand donor strength .
Q. How can computational methods guide the design of dithiarsinane derivatives with improved pharmacokinetics?
- Approach :
- Docking Studies : Model interactions with thioredoxin reductase (PDB: 3QFA) to optimize substituents at the 4-aminophenyl group.
- ADMET Prediction : Use tools like SwissADME to predict logP, solubility, and CYP450 metabolism. For example, introducing electron-withdrawing groups may enhance metabolic stability .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction conditions (solvent, catalyst, temperature) meticulously, as arsenic intermediates are sensitive to moisture and oxygen .
- Data Reporting : Include full spectral assignments, yields, and comparison to literature values for analogs. For cytotoxicity, report IC with standard deviations and statistical tests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
